Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique bicyclic structure, which incorporates both imidazole and pyridine rings, along with a carboxylate functional group. The presence of the fluorophenyl substituent enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
This compound can be classified under heterocyclic organic compounds, specifically as a derivative of imidazo[1,2-a]pyridine. It is synthesized through various organic reactions involving starting materials like 4-fluoroacetophenone and 2-aminopyridine. The unique combination of functional groups in this compound suggests potential applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic compounds .
The synthesis of methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate can be achieved through several methods, including one-pot reactions and multi-step synthetic routes. A notable method involves the cyclocondensation of 4-fluoroacetophenone with 2-aminopyridine under mild conditions to yield the desired imidazo[1,2-a]pyridine structure.
The molecular structure of methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate consists of:
The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular framework and substituents present in the compound .
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate can participate in various chemical reactions due to its reactive functional groups:
These reactions are significant for developing derivatives that may enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for compounds like methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate often involves interaction with specific biological targets such as enzymes or receptors.
Characterization techniques such as Infrared Spectroscopy (IR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and confirm structural integrity post-synthesis .
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate has several scientific uses:
The imidazo[1,2-a]pyridine core exhibits a planar, electron-rich π-system with distinct polarization. The bridgehead nitrogen (N1) contributes basicity (pKa ~3-5), while the pyridine nitrogen (N3) acts as a hydrogen-bond acceptor. This amphoteric character facilitates:
Table 1: Influence of Substituents on Imidazo[1,2-a]pyridine Bioactivity
Substitution Position | Common Groups | Electronic/Biochemical Effect | Biological Consequence |
---|---|---|---|
C-2 | Aryl (e.g., 4-fluorophenyl) | Enhances π-π stacking; modulates logP | ↑ Anticonvulsant, anticancer activity [1] [2] |
C-3 | Carboxamides, ketones | Accepts H-bonds; influences planarity | Dictates antitubercular potency (QcrB inhibition) [3] |
C-6 | Halogens, small alkyls | Modulates steric bulk and lipophilicity | Affects cell permeability and selectivity [8] |
C-7 | Carboxylate, esters | Electron-withdrawing; H-bond acceptor/site for derivatization | Critical for cytotoxicity and DNA binding [2] [5] |
The 4-fluorophenyl group at C-2 and the methyl carboxylate at C-7 in Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate synergistically enhance target engagement:
Metabolic Stability: The C-F bond resists oxidative metabolism, prolonging half-life. Anticonvulsant studies show derivatives with 4-fluorophenyl retain activity at 10 mg/kg, significantly lower than non-fluorinated analogs [1].
Methyl Carboxylate at C-7:
Table 2: Bioactivity Enhancements from 4-Fluorophenyl and Carboxylate Groups
Bioactive Compound Class | Key Substituents | Potency Enhancement | Primary Target/Mechanism |
---|---|---|---|
Anticonvulsants [1] | C-2: 4-Fluorophenyl | Activity at 10 mg/kg (vs. >>30 mg/kg for phenyl) | GABA modulation (presumed) |
PI3Kα Inhibitors [2] | C-7: Methyl carboxylate | IC₅₀ = 0.09–0.43 μM (HCC827, A549 cells); PI3Kα IC₅₀ = 1.94 nM | PI3Kα ATP-binding site |
Antitubercular Agents [3] | C-2: 4-Fluorophenyl; C-3: Amide | MIC₉₀ ≤ 0.03–0.8 μM (MDR/XDR Mtb) | QcrB subunit inhibition |
Antifungal Chalcones [8] | C-3: Retrochalcone; C-2: Aryl | MIC = 41.98 μmol/L (C. albicans) | Unknown (membrane disruption?) |
The therapeutic exploitation of imidazo[1,2-a]pyridines has evolved through distinct eras:
First-Generation CNS Agents (1970s-1990s):Early development focused on GABAₐ receptor modulation. Zolpidem (1988) exemplified this, becoming a blockbuster hypnotic. Alpidem (anxiolytic) was withdrawn (1995) due to hepatotoxicity, underscoring the need for targeted substituents to mitigate off-target effects [4].
Diversification into Oncology and Infectious Diseases (2000s-2010s):Screening campaigns revealed potent anticancer and antimicrobial activities. Key milestones included:
High-throughput screening (HTS) against Mycobacterium tuberculosis (Mtb) yielding imidazo[1,2-a]pyridine-3-carboxamides with MIC₉₀ values ≤0.006 μM against replicating Mtb [3] [6].
Modern Targeted Therapies (2020s-Present):Rational design integrates crystallography and computational modeling:
Table 3: Key Milestones in Imidazo[1,2-a]pyridine Drug Development
Era | Representative Compound | Therapeutic Area | Key Advancement |
---|---|---|---|
1970s-1990s | Zolpidem | Insomnia (CNS) | GABAₐ subtype selectivity (α1) |
1980s-1990s | Zolimidine | Gastroprotection | First non-CNS application |
2000s-2010s | Fadrozole | Oncology (Breast Cancer) | Aromatase inhibition |
2010s-Present | Telacebec (Q203) | Infectious Diseases (TB) | QcrB inhibition; Phase II clinical candidate [6] |
2020s-Present | Methyl 2-(4-Fluorophenyl)-7-carboxylate derivative | Oncology/Infectious Diseases | Multitarget potential (Kinases/DNA) [2] [5] |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2